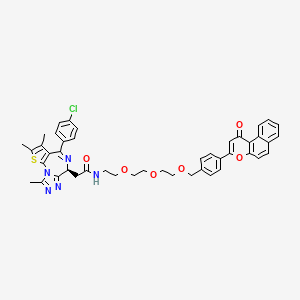
beta-NF-JQ1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-NF-JQ1 is a small-molecule inhibitor of the bromodomain and extra-terminal (BET) protein family. BET proteins are epigenetic regulators that play a crucial role in the transcription of genes involved in cell proliferation, inflammation, and other critical cellular processes. This compound has shown promise in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and other diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-NF-JQ1 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
Beta-NF-JQ1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
Beta-NF-JQ1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of BET proteins and their role in gene regulation.
Biology: Employed in studies investigating the epigenetic regulation of cellular processes and the impact of BET inhibition on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins .
作用機序
Beta-NF-JQ1 exerts its effects by inhibiting the interaction between BET proteins and acetylated lysine residues on histones and other proteins. This inhibition prevents the recruitment of BET proteins to chromatin, thereby blocking the transcription of target genes involved in cell proliferation, inflammation, and other processes. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are members of the BET protein family .
類似化合物との比較
Similar Compounds
Similar compounds to beta-NF-JQ1 include:
I-BET762: Another BET inhibitor with similar mechanisms of action and therapeutic potential.
I-BET151: A BET inhibitor that has shown promise in preclinical studies for its anti-cancer and anti-inflammatory effects.
RVX-208: A BET inhibitor that has been investigated for its potential in treating cardiovascular diseases.
Uniqueness
This compound is unique in its high potency and selectivity for BET proteins. It has been extensively studied as a chemical probe and has provided valuable insights into the role of BET proteins in various biological processes. Its ability to inhibit the transcription of key genes involved in disease makes it a promising candidate for therapeutic development .
特性
分子式 |
C45H42ClN5O6S |
|---|---|
分子量 |
816.4 g/mol |
IUPAC名 |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[[4-(1-oxobenzo[f]chromen-3-yl)phenyl]methoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C45H42ClN5O6S/c1-27-28(2)58-45-41(27)43(33-12-15-34(46)16-13-33)48-36(44-50-49-29(3)51(44)45)24-40(53)47-18-19-54-20-21-55-22-23-56-26-30-8-10-32(11-9-30)39-25-37(52)42-35-7-5-4-6-31(35)14-17-38(42)57-39/h4-17,25,36H,18-24,26H2,1-3H3,(H,47,53)/t36-/m0/s1 |
InChIキー |
OZFKLXDOAZGVSV-BHVANESWSA-N |
異性体SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

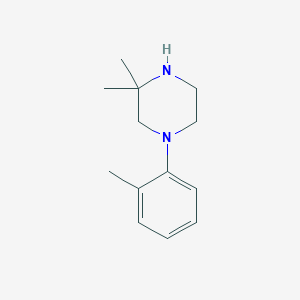
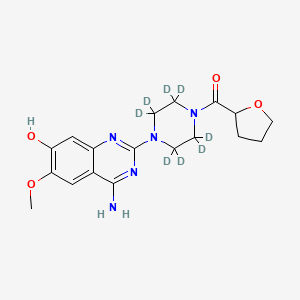
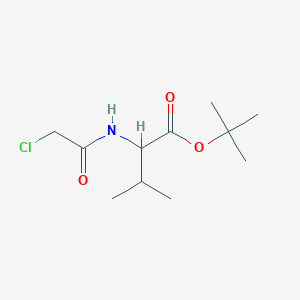
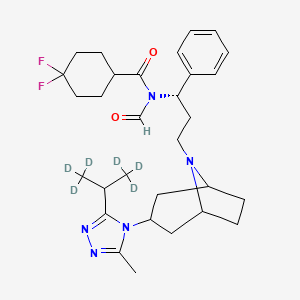
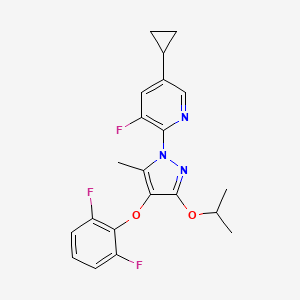
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
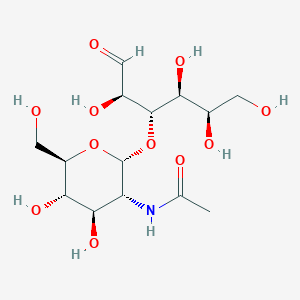
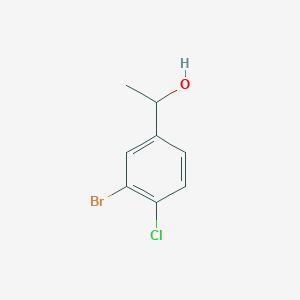
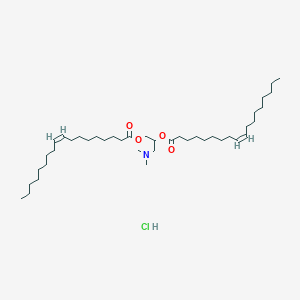
![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
